Fladrafinil is classified as a sulfinyl compound, specifically a derivative of adrafinil. It is characterized by the presence of two fluorine atoms on the phenyl rings, which distinguishes it from other related compounds like modafinil and armodafinil. The compound was first patented in the 1980s but has remained largely experimental and is often sold online for non-medical use as a nootropic or cognitive enhancer. Its structural formula is with a molar mass of 325.33 g/mol .
The synthesis of Fladrafinil involves several key steps that build upon the synthesis of its parent compounds. One method for synthesizing Fladrafinil begins with benzhydrol, which undergoes treatment with Lawesson’s reagent in a nitrogen atmosphere to yield a thiol intermediate. This intermediate can be further reacted with chloroacetonitrile in the presence of potassium carbonate to produce a nitrile compound. Subsequent reactions involve oxidative hydration using potassium hydroxide in ethanol to form an acetamide derivative, followed by oxidation with hydrogen peroxide in acetic acid to yield Fladrafinil .
These steps illustrate the multi-step synthetic pathway required to produce Fladrafinil from simpler starting materials.
Fladrafinil's molecular structure features two fluorine atoms attached to the phenyl rings, which enhances its pharmacological activity compared to its parent compound adrafinil. The compound can be represented structurally as follows:
The presence of the sulfinyl group () is crucial for its biological activity, as sulfoxides are known to exhibit various bioactive properties .
Fladrafinil undergoes various chemical reactions typical for sulfoxides and related compounds. Notably, it can participate in oxidation reactions due to the presence of sulfur in its structure. Thermal degradation studies have shown that when subjected to high temperatures, Fladrafinil can decompose into several products including diphenylmethanol and 1,1,2,2-tetraphenylethane .
Fladrafinil's mechanism of action is primarily associated with its ability to inhibit dopamine reuptake, similar to modafinil. This inhibition leads to increased levels of dopamine in the synaptic cleft, promoting wakefulness and enhancing cognitive functions such as attention and memory. The specific pathways involved include modulation of neurotransmitter systems beyond dopamine, potentially affecting norepinephrine and serotonin levels .
Fladrafinil exhibits distinctive physical and chemical properties that are relevant for its classification as a pharmaceutical agent:
These properties are essential for understanding how Fladrafinil behaves under various conditions and its potential applications in drug formulation .
Despite not being marketed as a pharmaceutical product, Fladrafinil has found applications primarily in research settings as a nootropic agent. Studies have suggested that it may offer cognitive enhancement benefits similar to those observed with modafinil but with potentially greater potency due to its structural modifications.
Fladrafinil (chemical name: 2-{[bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide; IUPAC designation: 2-{[Bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide) is classified pharmacologically as a eugeroic compound, signifying its primary action as a wakefulness-promoting agent. The term "eugeroic" (derived from Greek eu meaning "good" and egeirein meaning "to awaken") describes a class of substances that sustain alertness without the excessive psychomotor stimulation or euphoria associated with traditional psychostimulants like amphetamines [3]. Structurally, Fladrafinil is categorized as an arylalkylsulfinyl acetamide derivative, placing it within the same chemical family as Modafinil and Adrafinil [1] [2].
Concurrently, Fladrafinil is recognized as a nootropic agent (cognitive enhancer) due to its reported effects on improving executive functions such as attention, working memory, and motivation in non-clinical settings. This dual-classification arises from its ability to enhance both wakefulness and cognitive performance through modulation of neurotransmitter systems, particularly dopamine and norepinephrine [7] [10]. Unlike classical psychostimulants, Fladrafinil achieves these effects with a comparatively lower risk of inducing hyperactivity or agitation, aligning it with the atypical profile of eugeroics [3] [5]. Its classification remains distinct from substances like caffeine or amphetamines due to its unique pharmacodynamic profile and receptor selectivity [5].
Table 1: Classification and Key Properties of Fladrafinil
Property | Description |
---|---|
Chemical Class | Arylalkylsulfinyl Acetamide |
Pharmacological Class | Eugeroic (Wakefulness-Promoting Agent) and Nootropic (Cognitive Enhancer) |
Primary Indications | Wakefulness Promotion, Cognitive Enhancement (Off-label/Non-medical) |
Mechanistic Basis | Dopamine Reuptake Inhibition; Modulation of Norepinephrine, Histamine, and Orexin Systems |
Structural Analogs | Modafinil, Adrafinil, Flmodafinil |
Fladrafinil (developmental code name CRL-40,941) was first synthesized in the late 1970s to early 1980s by researchers at the French pharmaceutical company Laboratoire L. Lafon. This period marked intensive investigation into sulfinyl acetamide compounds following the serendipitous discovery of Adrafinil's stimulant properties during anti-inflammatory drug screening [4]. Lafon scientists systematically explored structural modifications of Adrafinil, leading to the creation of Fladrafinil through bis(4-fluoro) substitution on the diphenylmethyl rings [1] [10].
The compound was formally patented in the United States in 1984 under patent number US4489095 ("Halogenobenzhydrylsulfinylacetohydroxamic acids"), assigned to Lafon [1] [4]. This patent broadly claimed benzhydryl sulfinyl acetohydroxamic acid derivatives featuring halogen substitutions (including fluorine) at the para-positions of the phenyl rings. The patent emphasized their "anti-aggressive" and stimulant properties observed in animal models, differentiating Fladrafinil from its parent compound Adrafinil [1]. Despite this early patent protection and promising preclinical profiles, Fladrafinil was never commercially marketed as a pharmaceutical. This contrasts sharply with Modafinil (developed concurrently by Lafon) and Adrafinil (marketed briefly as Olmifon), which achieved regulatory approval [4] [10].
The reasons for Fladrafinil's non-commercialization remain speculative but likely involve strategic decisions by Lafon (and later Cephalon, which acquired Lafon) to prioritize Modafinil development. Patent dynamics within the wakefulness-promoting agent class during the 1980s-1990s favored compounds with clearer metabolic profiles and established clinical data, such as Modafinil and its enantiomer Armodafinil [6] [8]. Consequently, Fladrafinil remained a research compound, primarily documented in patent literature and pharmacological studies until its emergence decades later within the online nootropics community as a cognitive-enhancing research chemical [1] [10].
Fladrafinil occupies a specific position within the chemical lineage of arylalkylsulfinyl acetamide eugeroics. Its core structure consists of a diphenylmethylsulfinyl group linked to an N-hydroxyacetamide moiety. Crucially, Fladrafinil features fluorine atoms at the para-position of each phenyl ring, making it the bis(4-fluoro) analog of Adrafinil [1] [2]. This structural relationship is fundamental to understanding its properties:
The introduction of para-fluorine atoms confers distinct physicochemical and pharmacological properties. Fluorination generally increases lipophilicity, potentially enhancing blood-brain barrier penetration. More significantly, fluorination can dramatically influence binding affinity at target receptors like the dopamine transporter (DAT). Studies on Modafinil analogues demonstrate that para-halogenation (F, Cl) increases DAT binding affinity compared to the unsubstituted parent [9]. For example, while (±)-Modafinil exhibits a DAT Ki of ~2520 nM, its para-chloro analogue (5c) shows significantly higher affinity (Ki ~919 nM) [9]. Although direct binding data for Fladrafinil itself is less abundant in public literature, its structural similarity and metabolic conversion to Flmodafinil suggest enhanced DAT interaction compared to Adrafinil or Modafinil, potentially contributing to its reported greater potency in behavioral models [1] [4] [9].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2